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Compound of Interest

Compound Name: GLP-26

Cat. No.: B2850068

An in-depth analysis of the pharmacokinetics of GLP-26, a novel glyoxamide derivative, has
been conducted in cynomolgus monkeys. GLP-26 is recognized as a potent hepatitis B virus
(HBV) capsid assembly modulator, demonstrating significant antiviral activity.[1][2][3]
Understanding its pharmacokinetic profile in a non-human primate model is a critical step in its
preclinical development. This document provides a detailed overview of the experimental
protocols and summarizes the key pharmacokinetic parameters following intravenous and oral
administration.

Pharmacokinetic Parameters of GLP-26

A non-compartmental analysis was performed to determine the pharmacokinetic parameters of
GLP-26 in male cynomolgus monkeys following a single intravenous (IV) dose of 1 mg/kg and
a single oral (PO) dose of 5 mg/kg. The results indicate that GLP-26 has a favorable profile
with 34% oral bioavailability.[1][4][5] The peak plasma concentration after oral administration
was approximately 30 times greater than the in vitro EC90 corrected for protein binding.[1][5][6]

Table 1: Single-Dose Pharmacokinetic Parameters of GLP-26 in Cynomolgus Monkeys
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R IV Administration (1 PO Administration (5
mglkg) mg/kg)

Cmax (ng/mL) - 380.7£111.4

Tmax (h) - 0.67 £ 0.29

AUCtotal (h-ng/mL) 986.6 + 316.5 1660 + 530

Terminal t1/2 (h) 0.77 £0.23 2.44 £ 0.57

Oral Bioavailability (%) - 33.6

Mean Input Time (h) - 3.17

Plasma Protein Binding (%) 86.7 86.7

Data are presented as mean + standard deviation. Data sourced from Hurwitz et al., 2021.[6]

Mechanism of Action: HBV Capsid Assembly
Modulation

GLP-26 functions by interfering with the proper assembly of the HBV nucleocapsid.[3][7] This
disruption prevents the encapsidation of pre-genomic RNA (pgRNA), a crucial step in viral
replication. By causing the misassembly of capsids, GLP-26 effectively inhibits the formation of
new infectious virus particles and contributes to a reduction in the levels of covalently closed
circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells.[2][3]

[8]
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Caption: Mechanism of GLP-26 as an HBV Capsid Assembly Modulator.
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Experimental Protocols
Animal Studies and Dosing

e Species: Male cynomolgus monkeys were used for the pharmacokinetic studies.
e Housing: Animals were housed under standard conditions with access to food and water.
e Administration:

o Intravenous (IV): A single dose of 1 mg/kg of GLP-26 was administered.

o Oral (PO): A single dose of 5 mg/kg of GLP-26 was administered by oral gavage.[5][6]

» Toxicity: No signs of toxicity were observed in the monkeys following either IV or PO
administration of GLP-26.[6]

Sample Collection and Processing

A detailed workflow was followed for the collection and processing of plasma samples to
ensure sample integrity for subsequent bioanalysis.

Timepoints (h):

0.25,0.48,0.58, 0.75, 1, 1.5, 2,
4,8,12, 24, 48
Dosing Serial Blood Sampling
(IV or PO) (0.5 mL)
"
Centrifuge Blood Samples Collect Plasma Store Plasma at -70°C Bioanalysis

Click to download full resolution via product page
Caption: Workflow for Pharmacokinetic Sample Collection and Processing.

e Blood Sampling: Serial blood samples (0.5 mL per sample) were collected at specified time
points post-dose: 0.25, 0.48, 0.58, 0.75, 1, 1.5, 2, 4, 8, 12, 24, and 48 hours.[6]
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o Sample Processing: The collected blood samples were immediately centrifuged to separate
the plasma.

o Storage: The resulting plasma was kept on ice and subsequently frozen at -70°C until
bioanalysis was performed.[6]

Bioanalytical Method

The quantification of GLP-26 in plasma samples is essential for determining the
pharmacokinetic profile. While the specific publication does not detail the full validation
parameters, it notes a standard bioanalytical approach.

e Technique: Concentrations of GLP-26 were assayed, likely using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method, which is standard for
small molecule quantification in biological matrices.[9][10]

 Limit of Quantification (LOQ): The assay had a lower limit of quantification of 1 ng/mL for
GLP-26 in plasma.[5]

e Method Validation: Bioanalytical methods for regulated studies are typically validated for
parameters including accuracy, precision, selectivity, stability, and matrix effect, in
accordance with regulatory guidelines.[11][12]

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to
target tissues.

e Method: The plasma protein binding of GLP-26 was determined using an in vitro assay.

e Concentration: A 10 uM concentration of GLP-26 was used for the assay, which is
comparable to the maximum plasma concentration observed following the 1 mg/kg IV dose.

[6]

e Results: The study found that GLP-26 is 86.7% bound in monkey plasma and 89.5% bound
in human plasma.[6]
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Pharmacokinetic-Pharmacodynamic (PK/PD)
Relationship

The relationship between the plasma concentration of GLP-26 over time and its antiviral
potency provides insight into the potential duration of its therapeutic effect from a single dose.
The plasma concentrations achieved after both IV and PO dosing exceeded the in vitro EC90
value (corrected for protein binding) for a significant duration.
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Caption: Logical flow integrating PK data with in vitro PD metrics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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